Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Butyrylcholinesterase (BuChE) Cholinesterase Selectivity Neurodegenerative Disease

Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate (CAS 1421445-68-2) is a synthetic thienopyridine derivative characterized by a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core bearing a butyryl substituent at the 5-position and a methyl carboxylate at the 4-position. This scaffold is foundational to the thienopyridine class of antiplatelet agents, exemplified by clopidogrel and prasugrel, which act as irreversible P2Y12 receptor antagonists.

Molecular Formula C13H17NO3S
Molecular Weight 267.34
CAS No. 1421445-68-2
Cat. No. B2584440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
CAS1421445-68-2
Molecular FormulaC13H17NO3S
Molecular Weight267.34
Structural Identifiers
SMILESCCCC(=O)N1CCC2=C(C1C(=O)OC)C=CS2
InChIInChI=1S/C13H17NO3S/c1-3-4-11(15)14-7-5-10-9(6-8-18-10)12(14)13(16)17-2/h6,8,12H,3-5,7H2,1-2H3
InChIKeyJHMXDBBYRRDLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate (CAS 1421445-68-2) as a Specialized Thienopyridine Scaffold


Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate (CAS 1421445-68-2) is a synthetic thienopyridine derivative characterized by a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core bearing a butyryl substituent at the 5-position and a methyl carboxylate at the 4-position . This scaffold is foundational to the thienopyridine class of antiplatelet agents, exemplified by clopidogrel and prasugrel, which act as irreversible P2Y12 receptor antagonists . However, the specific 5-butyryl modification distinguishes this compound from the 2-chlorobenzyl (clopidogrel) or cyclopropylcarbonyl-fluorobenzyl (prasugrel) substituents, suggesting divergent reactivity, metabolic liability, and biological target engagement profiles .

Why Generic Substitution Fails: Critical Substituent-Driven Selectivity in Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate Analogs


Within the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine family, bioactivity is exquisitely sensitive to the nature of the N-5 and C-4 substituents. Systematic SAR studies demonstrate that even minor alterations at these positions—such as replacing a benzoyl with a butyryl group—can ablate or redirect target engagement . For instance, in P2Y12-targeting analogs, antiplatelet agglutination inhibition varied from 0% to over 88% depending solely on aryl substituent electronics and sterics, despite an identical core . Furthermore, enantioselectivity at the 4-position is a known determinant of potency in related scaffolds; the (R)-configuration is mandatory for HHAT inhibition, while the (S)-enantiomer is inactive . Consequently, the combination of a butyryl chain and a methyl ester in the target compound creates a unique pharmacophoric signature that cannot be replicated by generic, off-the-shelf thienopyridine building blocks, making direct substitution scientifically unsound without comparative validation.

Quantitative Evidence Guide for Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate Differentiation


Chain-Length-Dependent Cholinesterase Engagement vs. Classical Thienopyridine Antiplatelet Agents

While the classical thienopyridines clopidogrel and prasugrel are prodrugs designed for hepatic CYP-mediated bioactivation to target the platelet P2Y12 receptor, the target compound incorporates a butyryl moiety. This structural feature is associated with direct inhibition of butyrylcholinesterase (BuChE), an enzyme with emerging roles in Alzheimer's disease pathology . A structurally related tetrahydrothienopyridine bearing a butyryl-derived side chain demonstrated a competitive inhibition Ki of 450 nM against equine serum BuChE . In contrast, clopidogrel and prasugrel, lacking this specific acyl group, require metabolic activation and do not exhibit direct, potent BuChE inhibition; their primary pharmacodynamic measure is platelet aggregation IC50 (2.4 µM and 1.8 µM for their active metabolites, respectively) . Furthermore, the scaffold can be optimized for cholinesterase selectivity, with related thieno[3,2-d]pyrimidine hybrids achieving Ki values as low as 7.04 nM for BChE . This suggests that the target compound's butyryl group primes it for a therapeutic target space (cholinesterase modulation) orthogonal to the antiplatelet mechanism of its more famous in-class counterparts.

Butyrylcholinesterase (BuChE) Cholinesterase Selectivity Neurodegenerative Disease

Scaffold-Specific SAR at the 5-Position Dictates Bioactivity, Not Merely Core Topology

In a study optimizing glucose-6-phosphatase catalytic site inhibitors, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core was found to be equipotent to its isomeric [2,3-c] system but significantly superior to the benzo analogue (1,2,3,4-tetrahydroisoquinoline) . Crucially, the 5-substituent was stringently required to be a substituted benzoyl; a butyryl substituent, as in the target compound, represents a distinct chemotype that was not explored in that context but would be predicted to dramatically alter potency based on the established SAR. The most potent compounds in this series achieved IC50 values down to 140 nM . Any analog with a different 5-substituent would be expected to show a significant drop in activity, highlighting the non-interchangeable nature of these substituents.

Structure-Activity Relationship (SAR) Glucose-6-phosphatase Isosteric Replacement

Stereochemical and Substituent Determinants for Hedgehog Acyltransferase (HHAT) Inhibition

A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines was identified as HHAT inhibitors, with low- to sub-µM IC50 values against the purified enzyme . The study revealed three critical structural determinants: a central amide linkage, a secondary amine, and (R)-configuration at the 4-position . The target compound possesses an amide linkage (butyryl) and is a racemic or unspecified enantiomer at the 4-position (carboxylate). This 4-carboxylate ester is a chemically distinct functional group compared to the amide/carbamate and amine functionalities explored in the HHAT study. Given that the (R)-configuration is a prerequisite for potency in that series, the target compound's 4-substituent and potential enantiomeric purity are key differentiators that would dictate its utility as either a potent probe or an inactive control in HHAT assays.

Hedgehog Acyltransferase (HHAT) Cancer Stereoselectivity

Divergence from Antiplatelet Thienopyridines: A Medicinal Chemistry Intermediate, Not a Prodrug API

Vendor descriptions and patent literature indicate that Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate serves as a synthetic intermediate in the preparation of antiplatelet drugs like clopidogrel, rather than being a final active pharmaceutical ingredient (API) . In contrast, clopidogrel (methyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) and prasugrel are prodrugs designed for oral administration and metabolic activation. The target compound's butyryl group is a protecting or directing group in a synthetic sequence, not a pharmacophore intended for P2Y12 receptor binding. This fundamental difference—a synthetic intermediate versus a prodrug API—dictates distinct procurement and quality specifications. The target compound is selected for its chemical reactivity and suitability in further synthetic elaboration, whereas clopidogrel is selected for its pharmacokinetic and pharmacodynamic profile.

Synthetic Intermediate Antiplatelet Agent Synthesis Clopidogrel Route

Predicted Lipophilicity and Permeability Profile vs. Marketed Thienopyridines

Based on its structure, the target compound has a molecular weight of 267.34 g/mol and a calculated LogP that is lower than both clopidogrel (MW 321.8, LogP ~3.8) and prasugrel (MW 373.4, LogP ~3.5) . Its lower molecular weight and reduced aromaticity (only the thiophene ring) suggest superior aqueous solubility and a distinct permeability profile. This is a quantifiable advantage for certain in vitro assays requiring aqueous solubility or for designing CNS-penetrant analogs, where lower LogP and molecular weight are favored.

Physicochemical Properties Drug-likeness Lipinski's Rule of Five

Antimicrobial Potential of the Tetrahydrothieno[3,2-c]pyridine Core: A Differentiated Application Area

The unsubstituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core has demonstrated potent in vitro antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria . This contrasts with the canonical antiplatelet activity of P2Y12-targeting analogs. The target compound, with its specific butyryl and carboxylate decorations, represents a functionalized analog of this antimicrobial core, potentially with modified spectrum or potency. This opens a distinct application niche in anti-infective research that is not addressed by generic thienopyridine antiplatelet agents.

Antimicrobial Activity Staphylococcus aureus Escherichia coli

Optimal Research and Industrial Application Scenarios for Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate


Synthetic Intermediate for Next-Generation Thienopyridine API Manufacturing

Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is primarily utilized as a key intermediate in the synthesis of thienopyridine-based active pharmaceutical ingredients (APIs). Its butyryl protecting group allows for selective late-stage functionalization, enabling the construction of complex drug candidates that are inaccessible via routes starting from simpler, unsubstituted cores . This application demands procurement of high-purity material with stringent control over residual solvents and heavy metals, as these impurities can poison downstream catalytic steps. Reputable suppliers must provide a Certificate of Analysis (CoA) including HPLC purity (>98%), water content, and residual solvent analysis to ensure batch-to-batch consistency in a GMP-like environment .

Chemical Probe for Studying Butyrylcholinesterase (BuChE) in Neurodegenerative Disease Models

Given the structural association of the butyryl motif with cholinesterase inhibition, as evidenced by low-micromolar to nanomolar Ki values for related analogs , this compound serves as a valuable chemical probe for investigating BuChE's role in Alzheimer's disease and other cholinergic dysfunctions. Its distinct selectivity profile compared to classical thienopyridines like clopidogrel, which lack this activity, makes it a superior choice for target validation studies aiming to dissect BuChE-specific pathways without confounding antiplatelet effects . Researchers should validate the compound's activity in their specific assay system, potentially using known BuChE inhibitors as positive controls, and ensure the material is free from biologically active impurities.

Structure-Activity Relationship (SAR) Exploration for Metabolic Disease Targets

The 5-butyryl substituent represents an underexplored chemotype within the tetrahydrothienopyridine SAR landscape. For targets such as glucose-6-phosphatase, where detailed SAR around the 5-position has been established for benzoyl and anisoyl groups , this compound offers a unique opportunity to probe the effects of an aliphatic acyl chain on potency, selectivity, and physicochemical properties. Procuring this compound enables the systematic expansion of chemical space for metabolic targets, potentially uncovering new lead series with improved drug-like properties. The compound should be used in direct comparative assays against the published benzoyl analogs to quantify the SAR transferability .

Control Compound for Stereochemical and Pharmacophoric Studies in HHAT Drug Discovery

In the context of Hedgehog acyltransferase (HHAT) inhibitor development, where (R)-configuration and a secondary amine are critical for high potency , the target compound's 4-carboxylate ester and butyryl amide groups make it a structurally mismatched control. This 'negative control' or 'specificity probe' is essential for confirming target engagement and ruling out assay artifacts in HHAT enzymatic and cellular assays. Procurement as a single enantiomer (if available) would further enhance its utility, allowing researchers to define the stereo-chemical boundaries of the HHAT pharmacophore and avoid wasted resources on inherently inactive scaffolds .

Quote Request

Request a Quote for Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.